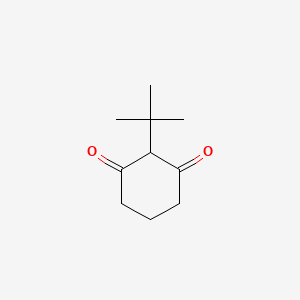

1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)-

Description

1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)-, is a cyclohexane derivative featuring two ketone groups at the 1- and 3-positions and a bulky tert-butyl substituent at the 2-position. This compound belongs to the class of 1,3-diketones, which are known for their enol tautomerism and versatility in organic synthesis.

Properties

CAS No. |

37435-26-0 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-tert-butylcyclohexane-1,3-dione |

InChI |

InChI=1S/C10H16O2/c1-10(2,3)9-7(11)5-4-6-8(9)12/h9H,4-6H2,1-3H3 |

InChI Key |

HBFVJBNHZRPGBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1C(=O)CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Transfer Hydrogenation Reduction of Resorcinol Derivatives

One well-documented method for preparing 1,3-cyclohexanedione derivatives involves the transfer hydrogenation reduction of resorcinol or substituted resorcinols in the presence of a hydrogen donor and a noble metal catalyst, typically palladium on carbon (Pd/C). This method can be adapted to synthesize 2-substituted 1,3-cyclohexanediones by starting from appropriately substituted resorcinol derivatives.

Key reaction conditions and steps:

- Starting materials: Substituted resorcinol (e.g., 2-(1,1-dimethylethyl)resorcinol)

- Hydrogen donor: Sodium formate (1.0-1.25 mole equivalents)

- Catalyst: 5% Pd/C (0.5-10 wt%, preferably 1-5%)

- Solvent: Water or ethanol

- pH: Maintained between 5 and 11 during reaction, then lowered to about 3 with mineral acid (e.g., hydrochloric acid)

- Temperature: 40° to 70° Celsius

- Reaction time: 1 to 15 hours

- Post-reaction: Catalyst removal by filtration, acidification to precipitate product, filtration to isolate product

- Yield: Greater than 89% isolated yield with high selectivity (>96%)

The reaction proceeds via reduction of the aromatic ring of resorcinol to form the cyclohexanedione structure. The acidification step converts the intermediate salt to the free diketone. Sodium chloride may be added to facilitate crystallization and recovery.

| Parameter | Condition/Value |

|---|---|

| Hydrogen donor | Sodium formate (1.0-1.25 eq.) |

| Catalyst | 5% Pd/C (1-5 wt%) |

| Solvent | Water or ethanol |

| pH during reaction | 5-11 |

| pH after reaction | ~3 (acidified with HCl) |

| Temperature | 40-70 °C |

| Reaction time | 1-15 hours |

| Yield | >89% isolated |

| Selectivity | >96% |

This method is versatile and can be applied to various substituted resorcinols to yield corresponding substituted 1,3-cyclohexanediones with excellent conversion and selectivity.

Mannich Reaction Followed by Cyclization

Another synthetic approach to 2-substituted 1,3-cyclohexanediones involves the Mannich reaction to build the carbon skeleton followed by cyclization. For the tert-butyl substituent, the process begins with alkylation of a suitable ketone precursor (e.g., methyl isobutyl ketone) with formaldehyde and amines under acidic catalysis to introduce the alkyl group at the 2-position.

- Alkylation via Mannich reaction using diethylamine hydrochloride and paraformaldehyde in ethanol with acid catalyst.

- Subsequent cyclization and oxidation steps convert intermediates to 2-alkyl-1,3-cyclohexanediones.

- Reaction variables such as temperature and solvent choice critically affect yields.

- The method allows for preparation of various 2-alkylidene-1,3-cyclohexanediones, including bulky alkyl groups like tert-butyl.

This route is particularly useful for synthesizing unsaturated 2-alkylidene derivatives and allows for further functionalization.

Enolate Alkylation and Acylation

A third method involves the generation of enolates from 1,3-cyclohexanedione followed by reaction with acid chlorides or other electrophiles to introduce substituents at the 2-position.

- Formation of the enolate by stirring 1,3-cyclohexanedione with a base such as potassium carbonate in acetonitrile at room temperature.

- Slow addition of acid chloride bearing the desired substituent (e.g., 2,2-dimethylcyclopropylcarbonyl chloride) to the enolate solution.

- Stirring and heating to promote formation of the substituted cyclohexanedione derivative.

- Workup involving acidification, extraction, and purification.

- Monitoring by thin-layer chromatography (TLC) to confirm reaction progress.

This method allows for preparation of diverse 1,3-cyclohexanedione derivatives with bulky substituents like the tert-butyl analogs through appropriate acid chloride precursors.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield & Selectivity | Notes |

|---|---|---|---|---|---|

| Transfer Hydrogenation Reduction | Substituted resorcinol | Sodium formate, 5% Pd/C | 40-70 °C, pH 5-11, 1-15 h | >89% yield, >96% selectivity | Efficient for various substitutions |

| Mannich Reaction & Cyclization | Methyl isobutyl ketone | Diethylamine hydrochloride, paraformaldehyde, acid catalyst | Ethanol, reflux | Moderate to good | Useful for 2-alkylidene derivatives |

| Enolate Alkylation/Acylation | 1,3-Cyclohexanedione | Potassium carbonate, acid chloride | 25-70 °C, 2-8 h | Good yields | Enables bulky substituent introduction |

| Knoevenagel Condensation | Cyclohexane-1,3-dione + aldehyde | Methanol, room temperature | ~6 h | High yields | For further derivative synthesis |

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .

Scientific Research Applications

1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

Industry: The compound is used in the production of herbicides, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-cyclohexanedione, 2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,3-Cyclohexanedione Derivatives

- 2-Methyl-1,3-cyclohexanedione (CAS 1755-15-3): Substituent: Methyl group at position 2. Used as a precursor in heterocyclic synthesis . Synthesis: Prepared via hydrogenation and methylation of resorcinol derivatives .

- 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione (CAS 1755-15-3): Substituents: Acetyl and dimethyl groups. Properties: Enhanced electron-withdrawing effects from the acetyl group may stabilize enolate intermediates, facilitating use in Knoevenagel condensations .

5-(2-Furanyl)-1,3-cyclohexanedione (CAS 1774-11-4):

Cyclohexanone Analog

- 2-TERT-BUTYLCYCLOHEXANONE (CAS 1728-46-7): Core Structure: Cyclohexanone (single ketone group). Properties: Lower polarity compared to 1,3-diketones. Melting point: 38.55°C; boiling point: 62.5°C at 4 mmHg. Used in fragrances (e.g., "Verdone") due to its stability and mild odor .

Cyclohexadienedione Derivative

- 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: Core Structure: Conjugated dienedione system. Properties: Exhibits antifungal activity against Colletotrichum gloeosporioides (mango anthracnose pathogen). The bis-tert-butyl groups enhance lipophilicity, improving membrane penetration in microbial cells .

Physical and Chemical Properties

Biological Activity

1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)- (CAS No. 37435-26-0) is a cyclic diketone that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclohexane ring with two carbonyl groups and an isopropyl substituent. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C9H14O2

- Molecular Weight : 158.21 g/mol

- IUPAC Name : 1,3-Cyclohexanedione, 2-(1,1-dimethylethyl)-

The biological activity of 1,3-cyclohexanedione derivatives often involves their interaction with various biological targets. These compounds can act as enzyme inhibitors or modulators of signaling pathways. The specific mechanisms may vary based on the target enzyme or receptor.

Antioxidant Activity

Research has indicated that cyclohexanedione derivatives exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is vital for preventing cellular damage and associated diseases.

Anticancer Properties

Studies have demonstrated the potential anticancer effects of 1,3-cyclohexanedione derivatives against various cancer cell lines. For example, compounds similar to this diketone have shown cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µg/ml) | Growth Inhibition (%) |

|---|---|---|

| MCF-7 | 26.5 | 56.86 |

| A549 | 34.07 | 34.07 |

| HeLa | 22.27 | 22.27 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Study on Cytotoxicity

Synthesis and Biological Evaluation

A patent outlines a method for synthesizing 1,3-cyclohexanedione using resorcinol as a precursor under specific catalytic conditions. The synthesized compound was then evaluated for its biological activity, revealing promising results in terms of both yield and biological efficacy .

Q & A

Q. What are the established synthetic routes for 1,3-cyclohexanedione derivatives with bulky substituents like the tert-butyl group?

Methodological Answer: Synthesis typically involves alkylation or acylation of the 1,3-cyclohexanedione core. For tert-butyl substitution, Michael addition or Friedel-Crafts alkylation using tert-butyl halides or alcohols under acidic catalysis (e.g., H₂SO₄ or AlCl₃) is common. Post-synthetic modifications, such as condensation reactions (e.g., describes a derivative synthesized via hydroxyl-ethylidene condensation), require precise control of stoichiometry and temperature to avoid side reactions. Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of 1,3-cyclohexanedione derivatives using spectroscopic techniques?

Methodological Answer:

- IR Spectroscopy : Detect carbonyl stretching vibrations (C=O) near 1700–1750 cm⁻¹ and tert-butyl C-H stretches (~2960 cm⁻¹). highlights gas-phase IR data for similar cyclohexanol derivatives, though solvent effects must be considered .

- NMR : ¹H NMR can resolve tert-butyl protons as a singlet (δ ~1.2 ppm) and cyclohexanedione protons as complex splitting patterns. ¹³C NMR identifies carbonyl carbons (δ ~200 ppm) and quaternary carbons in the tert-butyl group (δ ~28–35 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions and fragmentation patterns. NIST’s GC/MS/IRD protocols () are adaptable for volatile derivatives .

Q. What stability considerations are critical for handling 1,3-cyclohexanedione derivatives in laboratory settings?

Methodological Answer:

- Thermal Stability : Avoid prolonged heating above 150°C, as tert-butyl groups may undergo elimination.

- Light Sensitivity : Derivatives with conjugated carbonyl systems (e.g., ) are prone to photodegradation; store in amber glass under inert gas .

- Hydrolysis : The diketone moiety is susceptible to base-catalyzed hydrolysis. Use anhydrous conditions for reactions involving strong bases.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected IR/NMR peaks) be resolved for tert-butyl-substituted 1,3-cyclohexanediones?

Methodological Answer:

- Isomeric Purity : Use 2D NMR (COSY, HSQC) to confirm regiochemistry. For example, ’s hydroxyl-ethylidene derivative required NOESY to confirm spatial proximity of substituents .

- Dynamic Effects : Variable-temperature NMR can detect conformational flexibility in cyclohexanedione rings, which may obscure splitting patterns.

- Contaminant Identification : Cross-reference GC/MS data with databases like NIST () to distinguish target compounds from byproducts .

Q. What advanced strategies optimize reaction yields for sterically hindered derivatives like 2-(tert-butyl)-1,3-cyclohexanedione?

Methodological Answer:

- Catalysis : Use bulky Lewis acids (e.g., B(C₆F₅)₃) to enhance selectivity in alkylation steps.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates (e.g., ’s microwave-assisted condensation) .

- Computational Modeling : DFT calculations predict steric and electronic barriers. For example, tert-butyl group orientation affects transition-state energies in cycloaddition reactions.

Q. How can environmental fate studies be designed for tert-butyl-substituted cyclohexanediones in aqueous systems?

Methodological Answer:

- Analytical Methods : LC-MS/MS with ESI ionization detects trace levels (ppb) in water. ’s environmental analysis of structurally similar compounds used SPE (solid-phase extraction) for sample preparation .

- Degradation Pathways : Perform photolysis experiments under UV light (λ = 254–365 nm) to simulate sunlight-driven degradation. Monitor byproducts via HRMS.

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity, referencing Safety Data Sheets (e.g., ) for hazard classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.